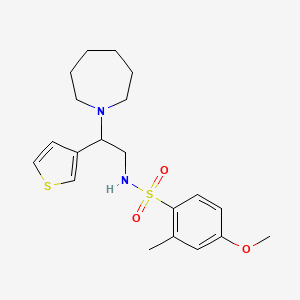

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-methoxy-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O3S2/c1-16-13-18(25-2)7-8-20(16)27(23,24)21-14-19(17-9-12-26-15-17)22-10-5-3-4-6-11-22/h7-9,12-13,15,19,21H,3-6,10-11,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAKUQJGLGRXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- An azepane ring

- A thiophene moiety

- A methoxy-substituted methylbenzenesulfonamide group

This unique structure may contribute to its biological effects, particularly in modulating enzyme activity or interacting with specific receptors.

Biological Activity Overview

The biological activity of this compound includes:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds in the sulfonamide class have shown IC50 values in the range of 5 to 10 nM against resistant cancer cell lines .

- Cardiovascular Effects : Research indicates that sulfonamide derivatives can influence perfusion pressure and coronary resistance. One study demonstrated that certain derivatives decreased perfusion pressure in isolated rat heart models, suggesting potential cardiovascular applications .

- Microtubule Disruption : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for their anticancer properties .

- Calcium Channel Interaction : Some studies indicate that sulfonamide derivatives may interact with calcium channels, affecting vascular resistance and blood pressure regulation .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various sulfonamide derivatives, including those structurally related to our compound. The results indicated a significant reduction in tumor size in xenograft models treated with these compounds, highlighting their potential as effective anticancer agents.

Case Study 2: Cardiovascular Impact

In a controlled experiment using isolated rat hearts, a derivative similar to this compound was tested for its effects on coronary resistance and perfusion pressure. The results showed a marked decrease in both parameters, suggesting a beneficial effect on cardiac function .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling 4-methoxy-2-methylbenzenesulfonyl chloride with an amine-containing intermediate (e.g., 2-(azepan-1-yl)-2-(thiophen-3-yl)ethylamine) under basic conditions. Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. ethanol), temperature (0–25°C), and stoichiometry of reagents to maximize yield. Intermediate purification via column chromatography is critical to avoid side products .

- Data Consideration : Monitor reaction progress using TLC and characterize intermediates via -NMR and IR spectroscopy to confirm functional groups (e.g., sulfonamide NH stretch at ~3300 cm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodology :

- NMR Spectroscopy : - and -NMR confirm regiochemistry of the azepane and thiophene moieties. For example, thiophene protons appear as distinct multiplets at δ 6.8–7.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak matching calculated mass).

- X-ray Crystallography : Resolves stereochemical ambiguities in the ethyl linker and azepane ring .

Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are recommended?

- Methodology : Perform solubility tests in polar (DMSO, methanol) and non-polar solvents (dichloromethane). Stability studies under varying pH (2–12) and temperatures (4°C to 40°C) using HPLC to track degradation. Store at –20°C in anhydrous DMSO to prevent hydrolysis of the sulfonamide group .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC values across assays)?

- Methodology :

- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays).

- Solvent Effects : Ensure consistent DMSO concentrations (<1% v/v) to avoid artifacts.

- Structural Confirmation : Re-characterize batches via NMR to rule out impurities affecting activity .

Q. How can computational modeling predict binding interactions between this compound and target proteins (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., sulfonamide binding to zinc in metalloenzymes).

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., hydrogen bonds with methoxy groups) .

- SAR Analysis : Modify substituents (e.g., methoxy to ethoxy) and predict changes in binding affinity .

Q. What experimental designs are recommended to study the compound’s mechanism of action in complex biological systems?

- Methodology :

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (k, k) with purified targets.

- Gene Expression Profiling : RNA-seq or qPCR to identify downstream pathways affected in treated cells.

- Metabolomics : LC-MS to track metabolic shifts (e.g., altered thiophene metabolism) .

Q. How can reaction pathways be optimized to scale up synthesis without compromising yield or purity?

- Methodology :

- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation).

- Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura couplings involving thiophene derivatives.

- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation in real time .

Q. What structural analogs of this compound have been explored to enhance pharmacological properties, and how do they compare?

- Methodology :

- Bioisosteric Replacement : Substitute thiophene with furan or pyrrole to modulate lipophilicity (logP).

- Pro-drug Design : Introduce ester groups to improve oral bioavailability.

- SAR Tables : Compare IC, solubility, and metabolic stability of analogs (e.g., methyl vs. trifluoromethyl substitutions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.